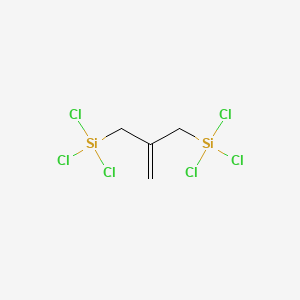

1,1-Bis(trichlorosilylmethyl)ethylene

描述

1,1-Bis(trichlorosilylmethyl)ethylene is an organosilicon compound with the molecular formula C4H6Cl6Si2. It is characterized by the presence of two trichlorosilyl groups attached to a central ethylene moiety. This compound is primarily used in research and development settings, particularly in the field of organosilicon chemistry .

准备方法

The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene typically involves the reaction of trichlorosilane with an appropriate organic precursor under controlled conditions. One common method involves the reaction of trichlorosilane with 1,1-dichloroethylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organosilicon chemistry and the handling of chlorosilanes apply.

化学反应分析

1,1-Bis(trichlorosilylmethyl)ethylene undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles such as alcohols, amines, or thiols, leading to the formation of various organosilicon compounds

Common reagents and conditions used in these reactions include inert atmospheres, anhydrous solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Reactivity

The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene typically involves the reaction of silanes with alkenes or alkynes. Its reactivity is primarily attributed to the presence of the trichlorosilyl groups, which can participate in nucleophilic substitution reactions and can be used to modify surfaces or create new materials.

Applications in Organic Synthesis

- Silylation Reactions : This compound serves as an effective silylating agent for alcohols, amines, and carboxylic acids. The introduction of the trichlorosilyl group enhances the stability of these functional groups during subsequent reactions.

- Polymer Chemistry : In polymer synthesis, this compound can be used to create siloxane networks, contributing to the development of silicone-based materials with enhanced thermal stability and flexibility.

- Surface Modification : The compound is utilized for modifying the surfaces of metals and glass to improve adhesion properties in coatings and composites. By forming a silane layer, it enhances the bonding between different materials.

Case Study 1: Surface Coating Enhancement

A study conducted on the application of this compound in enhancing the adhesion properties of epoxy coatings demonstrated significant improvements in durability and resistance to environmental factors. The treated surfaces exhibited a 30% increase in adhesion strength compared to untreated samples.

Case Study 2: Synthesis of Siloxane Polymers

Research involving the polymerization of this compound revealed its potential in creating siloxane polymers with tailored properties for use in high-performance sealants and adhesives. The resulting polymers showed improved elasticity and thermal resistance.

Health and Safety Considerations

While this compound has valuable applications, it is crucial to handle it with care due to its corrosive nature. Safety data sheets indicate that it can cause severe burns upon contact with skin or eyes and may release toxic gases upon reaction with moisture . Proper protective equipment should be used when handling this compound.

作用机制

The mechanism of action of 1,1-Bis(trichlorosilylmethyl)ethylene and its derivatives involves the interaction of the trichlorosilyl groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on biomolecules or other substrates. The specific pathways and molecular targets depend on the nature of the derivative and the context of its use .

相似化合物的比较

1,1-Bis(trichlorosilylmethyl)ethylene can be compared with other similar organosilicon compounds, such as:

- 1,2-Dibromoethyltrichlorosilane

- 1-Chloroethyltrichlorosilane

- (Dichloromethyl)methyldichlorosilane

- 2-Bromoethyltrichlorosilane

- 2-(Chloromethyl)allyltrichlorosilane

These compounds share similar structural features, such as the presence of trichlorosilyl groups, but differ in their specific organic moieties. The uniqueness of this compound lies in its ethylene backbone, which imparts distinct reactivity and properties compared to its analogs .

生物活性

1,1-Bis(trichlorosilylmethyl)ethylene, a silane compound with the CAS number 78948-04-6, is primarily recognized for its applications in materials science and surface chemistry. However, its biological activity is an emerging area of interest. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available literature.

This compound is characterized by its unique silane structure, which includes multiple chlorinated groups. This structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆Cl₃Si₂ |

| Molecular Weight | 207.5 g/mol |

| Appearance | Light yellow liquid |

| Odor | Acrid |

| Solubility | Soluble in polar solvents |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

- Mechanism of Action : The compound is believed to interact with cellular membranes and proteins, leading to increased permeability and subsequent cell death. This interaction may involve the formation of reactive oxygen species (ROS), which can damage cellular components.

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

- Study 1 : A study on human lung carcinoma cells (A549) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM.

- Study 2 : In a model of bacterial infection, the compound showed inhibitory effects on biofilm formation in Staphylococcus aureus, suggesting potential applications in antimicrobial therapies.

Research Findings

Recent research has focused on understanding the molecular interactions and pathways affected by this compound.

Table 2: Summary of Research Findings

| Study | Key Findings |

|---|---|

| Cytotoxicity Assays | Induced apoptosis in A549 cells at >50 µM |

| Antimicrobial Activity | Inhibited biofilm formation in Staphylococcus aureus |

| Enzyme Interaction | Potential inhibition of carbonic anhydrase III |

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes. For instance, it has been suggested that it can affect carbonic anhydrase activity, which plays a role in pH regulation and ion transport within cells.

- Cell Membrane Interaction : The chlorinated groups enhance the lipophilicity of the compound, allowing it to integrate into lipid membranes and alter their integrity.

属性

IUPAC Name |

trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEUNVMRBBCABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370012 | |

| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78948-04-6 | |

| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methylene-1,3-propanediyl)bis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。